2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine
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Overview
Description
2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl ring substituted with a propan-2-amine group, along with additional methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine typically involves the alkylation of an appropriate precursor. One common method is the reaction of 2-methyl-5-(propan-2-yl)phenylamine with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of a precursor compound, followed by purification through distillation or recrystallization. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.
2-Hydroxy-2-methylpropiophenone: Another compound with a phenyl ring and similar substituents.
1-Methyl-4-propan-2-ylbenzene: A compound with a similar isopropyl group attached to the phenyl ring.
Uniqueness
2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
803634-70-0 |
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Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-methyl-1-(2-methyl-5-propan-2-ylphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23N/c1-10(2)12-7-6-11(3)13(8-12)9-14(4,5)15/h6-8,10H,9,15H2,1-5H3 |
InChI Key |
IQWWUBNNHGWVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)CC(C)(C)N |
Origin of Product |
United States |
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